5,10-Dihydropyrazino[2,3-b]quinoxaline
Description
Contextualization of 5,10-Dihydropyrazino[2,3-b]quinoxaline within N-Heteroacenes and Fused Polycyclic Systems
This compound belongs to the broad class of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), specifically classified as an N-heteroacene. N-heteroacenes are acenes (linearly fused benzene (B151609) rings) in which one or more carbon atoms are replaced by nitrogen atoms. These compounds are of immense interest because the inclusion of nitrogen atoms significantly modulates the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), compared to their all-carbon counterparts.
The structure of this compound is that of a fused polycyclic system, combining a benzene ring, a pyrazine (B50134) ring, and a dihydropyrazine (B8608421) ring. Unlike its fully aromatic analogue, pyrazino[2,3-b]quinoxaline, the "dihydro-" prefix indicates the presence of two additional hydrogen atoms at positions 5 and 10, resulting in a non-planar, partially saturated central pyrazine ring. This structural feature is critical, as the compound serves as a stable, isolable precursor to the fully conjugated, planar aromatic system, which is often the target molecule for materials applications. The conversion from the dihydro form to the aromatic form is a key synthetic step, typically achieved through oxidation. For instance, this compound-2,3-dicarbonitrile is used as a direct precursor to synthesize its oxidized form, pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile, a process often employing an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgbeilstein-journals.org
Significance of the Dihydropyrazinoquinoxaline Scaffold in Contemporary Organic and Materials Chemistry
The dihydropyrazinoquinoxaline scaffold is a cornerstone in the design and synthesis of advanced organic materials. Its significance lies in its role as a versatile synthetic intermediate for creating rigid, planar, and π-conjugated systems that are highly sought after in materials science. nih.govbenthamscience.com
The key advantages of using this scaffold include:
Synthetic Accessibility: The dihydro scaffold can be synthesized and then converted into various functional derivatives. For example, it is a crucial starting material for producing 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs), which are novel hydrogen-bonding-capable π-conjugated N-heteroacenes. beilstein-journals.orgbeilstein-journals.orgnih.gov This conversion typically involves hydrolysis of a dicarbonitrile precursor derived from the dihydro scaffold. beilstein-journals.org
Tunability of Properties: The scaffold allows for chemical modifications that fine-tune the electronic and photophysical properties of the final products. The transition from the non-aromatic dihydro form to the fully aromatic pyrazino[2,3-b]quinoxaline system is a powerful method for modulating frontier molecular orbital energies and enhancing properties like charge carrier mobility. beilstein-journals.orgcase.edu
Foundation for Electron-Accepting Materials: The quinoxaline (B1680401) unit is inherently electron-deficient. case.edu This makes the pyrazino[2,3-b]quinoxaline framework an excellent electron-accepting (n-type) component in donor-acceptor (D-A) type polymers and small molecules used in organic electronics. The dihydro precursor is the key to accessing these valuable materials.
The strategic importance of this scaffold is evident in its use to build complex heterocyclic systems with applications ranging from organic semiconductors to fluorescent dyes. nih.gov
Overview of Key Research Domains Pertaining to this compound Systems
Research involving the this compound system is predominantly concentrated in the field of materials science , with a strong focus on organic electronics .
The primary research domains include:
Organic Field-Effect Transistors (OFETs): Derivatives created from the dihydropyrazinoquinoxaline scaffold are investigated as active materials in OFETs. The conversion to the fully aromatic, planar structure facilitates efficient intermolecular π-π stacking, which is crucial for charge transport. While some derivatives like 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione have been studied for their potential in optoelectronic devices, their charge transport properties can be limited by their specific packing arrangements in the solid state. beilstein-journals.orgnih.gov
Organic Photovoltaics (OPVs): The electron-accepting nature of the pyrazino[2,3-g]quinoxaline (B3350192) unit, a close isomer and electronically similar system, makes it a valuable building block for copolymers in OPV applications. case.edu The synthesis of these materials often proceeds through intermediates structurally related to the dihydropyrazino[2,3-b]quinoxaline core, highlighting the foundational role of such scaffolds in developing new materials for solar energy conversion.
Fluorescent Materials and Dyes: The extended π-conjugation in the oxidized derivatives of this compound leads to interesting photophysical properties. Research explores their potential as fluorescent materials, where tuning the substituents on the quinoxaline or pyrazine rings can alter the emission color and quantum efficiency. researchgate.net
Synthesis of Novel Heterocycles: A significant area of research is the use of this compound and its derivatives as platforms to synthesize more complex, novel heterocyclic systems. beilstein-journals.orgrsc.org For example, recent studies have shown the synthesis of dicyanopyrazinoquinoxalines and their subsequent conversion to dihydropyrazinoquinoxalinediones, demonstrating the scaffold's utility in creating new molecular architectures with unique properties like strong hydrogen bonding capabilities. beilstein-journals.orgbeilstein-journals.org
The following tables summarize key synthetic transformations starting from dihydropyrazino[2,3-b]quinoxaline derivatives and the properties of the resulting compounds.
Synthetic Transformations of Dihydropyrazinoquinoxaline Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| This compound-2,3-dicarbonitrile | DDQ, CH₂Cl₂ | Pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | 89% | beilstein-journals.org |
| 7,8-Dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | DDQ, CH₂Cl₂ | 7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | 87% | beilstein-journals.org |
| Pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | KOH, H₂O, THF | 1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-dione | 91% | beilstein-journals.org |
| 7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | KOH, H₂O, THF | 7,8-Dimethyl-1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione | 99% | beilstein-journals.org |
Electrochemical Properties of Related Quinoxaline-Based Systems
| Compound Family | Measurement Technique | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) | Reference |
| Tetrahydroacridine Derivatives | Cyclic Voltammetry | -5.78 to -6.10 | -1.86 to -2.92 | ~2.86 - 4.02 | beilstein-journals.org |
| Pyrazino[2,3-g]quinoxaline Copolymers | Cyclic Voltammetry | -5.02 to -5.22 | -3.51 to -3.73 | ~1.31 - 1.51 | case.edu |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Cyclic Voltammetry | -5.70 to -5.92 | -3.19 to -3.42 | ~2.51 - 2.55 (optical) | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
5,10-dihydropyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-9-10(14-8)12-6-5-11-9/h1-6H,(H,11,13)(H,12,14) |
InChI Key |
LHEFIQBXXKCYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=CN=C3N2 |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of the 5,10 Dihydropyrazino 2,3 B Quinoxaline Core
C–H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of quinoxaline-based structures, which are related to the pyrazino[2,3-b]quinoxaline core, various C-H functionalization strategies have been developed. For instance, visible light-induced C-H functionalization of quinoxalin-2(1H)-ones has been achieved using photocatalysts like eosin (B541160) Y and KI, enabling the introduction of aryl groups at the C3 position. rsc.org This method proceeds via a Minisci-type radical substitution mechanism. rsc.org
Furthermore, heterogeneous catalysis has been employed for the direct C-H functionalization of quinoxalin-2(1H)-ones. mdpi.com For example, graphitic carbon nitride (g-C3N4) has been utilized as a photocatalyst for sulfenylation and hydroxylation reactions under mild, aerobic conditions. mdpi.com These methods provide an efficient and selective means to introduce new functional groups onto the quinoxaline (B1680401) framework. While these examples focus on quinoxalinones, the principles can be extended to the 5,10-dihydropyrazino[2,3-b]quinoxaline system, suggesting potential for direct functionalization of its aromatic rings.
Palladium-catalyzed C-H activation is another key strategy. It has been used in the synthesis of indolo[2,3-b]quinoxalines, which share a similar fused heterocyclic structure. rsc.org This approach often involves a one-pot reaction combining C-N coupling and C-H activation, leading to the efficient construction of the polycyclic system. rsc.org
N-Functionalization and N-Substitution Reactions
N-functionalization of the dihydropyrazine (B8608421) ring within the this compound core is a critical strategy for modulating its electronic properties and solubility. The nitrogen atoms in the pyrazine (B50134) ring can be alkylated or arylated to introduce various substituents. For instance, in the related indolo[2,3-b]quinoxaline system, the indole (B1671886) nitrogen is often functionalized with alkyl or benzyl (B1604629) groups. jomardpublishing.comresearchgate.net This is typically achieved through reactions with alkyl halides in the presence of a base.
The synthesis of N-substituted quinoxaline-2,3-diones has also been explored, demonstrating the feasibility of introducing functional groups onto the nitrogen atoms of the heterocyclic core. nih.gov For example, 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione has been synthesized, highlighting the potential for introducing amino acid moieties. nih.gov Similarly, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines involves the N-alkylation of the thienopyrrole nitrogen. mdpi.com
In the context of designing anolytes for nonaqueous redox flow batteries, the indolo[2,3-b]quinoxaline scaffold was N-functionalized with a 2-methoxyethyl group to enhance solubility. nih.gov This demonstrates the importance of N-substitution for tailoring the physical properties of these materials for specific applications.
Annulation and Ring Fusion Reactions to Extend the Polycyclic System
The extension of the polycyclic system through annulation and ring fusion reactions is a key strategy for creating more complex and functional materials. This can be achieved by building additional rings onto the existing this compound framework.
One common approach involves the condensation of diamines with dicarbonyl compounds. For instance, the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) with phenanthrene-9,10-dione in the presence of acid leads to the formation of dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile, effectively extending the aromatic system. beilstein-journals.org
Another strategy involves intramolecular cyclization reactions. For example, the synthesis of furo[2,3-b]quinoxalines can be achieved through the cyclization of appropriately substituted quinoxaline precursors. arkat-usa.org This can involve the reaction of 2,3-dichloroquinoxaline (B139996) with alkynes followed by a ring-closing reaction. arkat-usa.org
Furthermore, the synthesis of a novel heterocyclic system, quinoxalino[2′,3′:5,6] nih.govmdpi.combeilstein-journals.orgthiadiazino[2,3-b]quinazolin-15-one, was accomplished through a one-pot condensation reaction of 2,3-dichloroquinoxaline and 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. researchgate.net This demonstrates the potential for creating complex, multi-ring systems through carefully designed condensation reactions.
Introduction of Peripheral Substituents for Property Modulation
The introduction of peripheral substituents onto the aromatic rings of the this compound core is a fundamental strategy for fine-tuning its electronic and physical properties. These substituents can influence the molecule's solubility, photophysical characteristics, and electrochemical behavior.
For example, the introduction of methyl groups at the 7 and 8 positions of the quinoxaline ring in 7,8-dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile alters its spectroscopic properties. beilstein-journals.org Similarly, in the design of thermally activated delayed fluorescence (TADF) emitters, the functionalization of a quinoxaline core with carbazole (B46965) donors and cyano acceptors was shown to be an effective strategy for achieving orange and red emission. rsc.org
In the context of redox flow batteries, the introduction of a tert-butyl group onto the indolo[2,3-b]quinoxaline scaffold was investigated to improve its stability and solubility. nih.gov The resulting mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibited a low reduction potential and high solubility. nih.gov
The synthesis of various substituted indolo[2,3-b]quinoxalines has been achieved through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and alkyl groups. rsc.org These studies demonstrate that the electrochemical and photochemical properties of the resulting compounds are highly dependent on the nature of the introduced substituents. rsc.org
Synthesis of Fused-Ring Congeners (e.g., 1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-diones, Indolo[2,3-b]quinoxalines)
The synthesis of fused-ring congeners of this compound expands the chemical space and allows for the exploration of new properties and applications. Two important classes of such congeners are 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones and indolo[2,3-b]quinoxalines.
1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) are hydrogen-bonding capable π-conjugated N-heteroacenes. beilstein-journals.org Their synthesis is typically achieved from the corresponding dicyanopyrazinoquinoxaline precursors. For example, treatment of pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile with potassium hydroxide (B78521) results in the formation of 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione in good yield. beilstein-journals.org
Indolo[2,3-b]quinoxalines are another important class of fused-ring systems with significant biological and material science applications. mdpi.comresearchgate.net A common synthetic route to these compounds is the condensation of isatin (B1672199) derivatives with o-phenylenediamine (B120857). researchgate.netresearchgate.net Modern methods often employ transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization to construct the indolo[2,3-b]quinoxaline scaffold. researchgate.net For instance, a one-pot approach using palladium-catalyzed two-fold C-N coupling and C-H activation reactions has been developed for the synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline. rsc.org Another approach involves a sequence of Buchwald-Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation. researchgate.net
Table 1: Synthesis of Fused-Ring Congeners
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | KOH, H₂O, THF, room temperature | 1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-dione | 91 | beilstein-journals.org |
| 7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | KOH, H₂O, THF | 7,8-Dimethyl-1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione | 99 | beilstein-journals.org |
| Isatin derivatives and o-phenylenediamine | Acid catalyst (e.g., acetic acid) | Indolo[2,3-b]quinoxaline derivatives | - | researchgate.netresearchgate.net |
| 2,3-Dibromoquinoxaline and anilines | Pd catalyst, one-pot | Indolo[2,3-b]quinoxaline derivatives | Good | rsc.org |
Strategies for Heteroatom Incorporation within the Fused System
The incorporation of heteroatoms other than nitrogen into the fused ring system of this compound can significantly alter its electronic structure and properties. This can be achieved by using starting materials that already contain the desired heteroatom or by constructing a new heterocyclic ring containing the heteroatom onto the existing framework.
An example of this is the synthesis of furo[2,3-b]quinoxalines , where an oxygen atom is incorporated into the fused system. arkat-usa.org These compounds can be synthesized from 2,3-dichloroquinoxaline by reaction with alkynes followed by a ring-closing reaction in the presence of trifluoroacetic acid, which acts as an oxygen source. arkat-usa.org Another route involves the reaction of 2-chloroquinoxaline (B48734) with ketones. arkat-usa.org
The synthesis of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines introduces a sulfur atom into the polycyclic structure. mdpi.com These compounds are considered heteroaromatic analogues of indolo[2,3-b]quinoxalines and have been synthesized through a sequence of Buchwald-Hartwig cross-coupling and intramolecular SNH reactions. mdpi.com
Furthermore, the synthesis of quinoxalino[2′,3′:5,6] nih.govmdpi.combeilstein-journals.orgthiadiazino[2,3-b]quinazolin-15-ones demonstrates the incorporation of both sulfur and additional nitrogen atoms to create a complex, multi-heterocyclic system. researchgate.net This was achieved through the condensation of 2,3-dichloroquinoxaline with a thione-containing quinazolinone derivative. researchgate.net
These strategies highlight the versatility of synthetic chemistry in creating a diverse range of heteroatom-containing analogues of the this compound core, each with potentially unique properties and applications.
Reaction Mechanisms and Pathways Involving 5,10 Dihydropyrazino 2,3 B Quinoxaline Scaffolds
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
While direct examples of 1,3-dipolar cycloaddition reactions with the 5,10-dihydropyrazino[2,3-b]quinoxaline scaffold are not extensively documented, the general principles of these reactions suggest their feasibility. 1,3-dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. nih.govwikipedia.org The reaction involves a 1,3-dipole, an electron-rich species, and a dipolarophile, typically an alkene or alkyne. Given the electron-rich nature of the dihydropyrazine (B8608421) portion of the molecule, it could potentially act as a dipolarophile.
In a related context, the aromatic pyrazino[2,3-b]quinoxaline core has been shown to participate in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov In these instances, heterocyclic o-quinodimethanes are generated in situ from pyrazino-containing sultines. These intermediates then react with electron-poor dienophiles. nih.gov This suggests that the broader pyrazinoquinoxaline framework is amenable to cycloaddition reactions.
Table 1: Key Features of Cycloaddition Reactions
| Reaction Type | Key Reactants | Product | Mechanistic Aspect |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole, Dipolarophile | Five-membered heterocycle | Concerted pericyclic reaction |
| Diels-Alder Reaction | Diene, Dienophile | Six-membered ring (cyclohexene derivative) | [4+2] cycloaddition |
Oxidative Cyclodehydrogenation Mechanisms
The this compound scaffold can serve as a precursor in oxidative cyclodehydrogenation reactions, leading to the formation of more extended and rigid aromatic systems. A notable example is the synthesis of indolo[2,3-b]quinoxaline derivatives. This transformation involves an intramolecular cyclization followed by dehydrogenation (aromatization).
The mechanism typically proceeds via an initial C-N bond formation, often facilitated by a catalyst, to form a polycyclic intermediate. This is followed by an oxidation step that removes two hydrogen atoms, resulting in the formation of a new aromatic ring. This process is a key step in the construction of complex polycyclic aromatic systems from dihydro precursors.
Nucleophilic Aromatic Substitution of Hydrogen (SNH) Pathways
The pyrazino[2,3-b]quinoxaline system is electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a powerful method for the C-H functionalization of such electron-poor heteroaromatic compounds. In this reaction, a nucleophile attacks the aromatic ring, and a subsequent oxidation step removes a hydride ion, leading to the substitution of a hydrogen atom.
The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through a sequence involving a Buchwald-Hartwig cross-coupling followed by an intramolecular SNH reaction. nih.gov This demonstrates that the pyrazinoquinoxaline core is sufficiently electron-deficient to undergo this type of transformation. The reaction is typically carried out in the presence of an oxidizing agent, such as air, to facilitate the final aromatization step. nih.gov
Radical Mechanisms in Transformation Reactions
Radical mechanisms play a significant role in the transformation of pyrazino[2,3-b]quinoxaline derivatives. The electrochemical reduction of these compounds often proceeds via the formation of radical anions. sapub.org These radical species can then undergo further reactions, such as dimerization or protonation, leading to a variety of products.
The formation of radical cations has also been observed in photoinduced electron transfer processes involving quinoxaline-containing systems. These highly reactive intermediates can initiate a cascade of reactions, leading to the formation of new C-C or C-heteroatom bonds.
Photoinduced Processes and Generation of Reactive Intermediates
The this compound scaffold and its derivatives can be involved in photoinduced processes, leading to the generation of reactive intermediates. Upon absorption of light, these molecules can be excited to a higher energy state, from which they can undergo various photochemical reactions.
A key process is photoinduced electron transfer (PET). In the presence of an electron acceptor, the photoexcited dihydropyrazinoquinoxaline can donate an electron, forming a radical cation. mdpi.comresearchgate.net Conversely, with an electron donor, it can accept an electron to form a radical anion. These photogenerated radical ions are highly reactive and can initiate subsequent chemical transformations, such as cyclizations, additions, or fragmentations. For instance, photochromism has been observed in metal-organic frameworks containing quinoxaline (B1680401) units, where irradiation leads to the formation of stable organic radicals.
Electrochemical Reaction Pathways, including Irreversible Reduction Processes
The electrochemical behavior of pyrazino[2,3-b]quinoxalines has been studied, revealing characteristic reduction pathways. The fully aromatic pyrazino[2,3-b]quinoxaline can be electrochemically reduced to the corresponding this compound. This reduction is often a reversible or quasi-reversible process, indicating that the dihydro derivative can be re-oxidized back to the aromatic state.
Further reduction of the this compound can occur, typically through irreversible processes. For example, the hydrogenation of 2,3-dimethylpyrazino[2,3-b]quinoxaline leads to the 5,10-dihydro derivative. More potent reducing agents like lithium aluminum hydride can lead to the 1,2,3,4-tetrahydro derivative. nih.gov The electrochemical reduction of quinoxaline derivatives in aprotic media often proceeds through the formation of a radical anion, which can be detected by techniques such as cyclic voltammetry and EPR spectroscopy. sapub.org
Table 2: Electrochemical Reduction Products of Pyrazino[2,3-b]quinoxaline Derivatives
| Starting Material | Reducing Agent/Method | Product(s) | Reference |
| 2,3-Dimethylpyrazino[2,3-b]quinoxaline | H2, catalyst | 2,3-Dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline | nih.gov |
| 2-Phenylpyrazino[2,3-b]quinoxaline | H2, catalyst | 2-Phenyl-5,10-dihydropyrazino[2,3-b]quinoxaline | nih.gov |
| 2-Phenylpyrazino[2,3-b]quinoxaline | LiAlH4 | 2-Phenyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | nih.gov |
| 2-Phenylpyrazino[2,3-b]quinoxaline | NaBH4 | Mixture of 5,10-dihydro and 1,2,3,4-tetrahydro derivatives | nih.gov |
| 2,3-Dimethylpyrazino[2,3-b]quinoxaline | Electrochemical Reduction | 2,3-Dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline | nih.gov |
Advanced Spectroscopic and Structural Characterization of 5,10 Dihydropyrazino 2,3 B Quinoxaline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,10-dihydropyrazino[2,3-b]quinoxaline derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton and carbon NMR spectra offer fundamental insights into the molecular structure of dihydropyrazino[2,3-b]quinoxaline derivatives. For instance, the ¹H NMR spectrum of this compound-2,3-dicarbonitrile in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-H protons of the dihydropyrazine (B8608421) ring. beilstein-journals.org The aromatic protons appear as two distinct doublet of doublets at δ 6.36–6.38 ppm and δ 6.59–6.61 ppm, while the N-H proton gives a singlet at δ 10.23 ppm. beilstein-journals.org
In the case of the 7,8-dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile derivative, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the methyl protons at δ 2.66 ppm and a singlet for the aromatic protons at δ 8.27 ppm. nih.gov The corresponding ¹³C NMR spectrum of this derivative exhibits signals for the methyl carbons at δ 20.1 ppm and for the various aromatic and heterocyclic carbons at δ 114.2, 127.8, 134.6, 142.3, 146.6, and 148.7 ppm. nih.gov
¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound-2,3-dicarbonitrile | DMSO-d₆ | 6.36–6.38 (dd, 2H), 6.59–6.61 (dd, 2H), 10.23 (s, 1H) | Not available | beilstein-journals.org |
| 7,8-Dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile | DMSO-d₆ | 2.66 (s, 6H), 8.27 (s, 2H) | 20.1, 114.2, 127.8, 134.6, 142.3, 146.6, 148.7 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to elucidate the intricate spin systems and spatial proximities of nuclei within these molecules. beilstein-journals.org
For example, in the structural analysis of certain derivatives, gCOSY spectra are used to confirm proton-proton couplings, while gHSQC and gHMBC spectra are utilized to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. beilstein-journals.org NOESY spectra can provide information about the through-space proximity of protons, aiding in the determination of the three-dimensional structure. beilstein-journals.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. The absorption spectra of these compounds are characterized by multiple bands, corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic rings.
The UV-Vis spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, which share a similar core structure, exhibit multiple absorption maxima. For the unsubstituted version of this derivative, absorption bands are observed at 294, 342, and 380 nm. beilstein-journals.org These bands are attributed to electron transfer from the quinolone moiety to the quinoxaline (B1680401) core. The introduction of substituents can lead to shifts in these absorption bands, reflecting changes in the electronic structure of the molecule. beilstein-journals.orgresearchgate.net For instance, copolymers incorporating pyrazino[2,3-g]quinoxaline (B3350192) units show broad absorption peaks in the 450–1000 nm range, which are attributed to n-π* transitions from the heterocyclic units. johnshopkins.edu
UV-Vis Absorption Maxima for a 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline Derivative
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | Not Specified | 294, 342, 380 | beilstein-journals.org |
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Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. The vibrational spectra of these compounds provide characteristic absorption bands for various bonds, such as N-H, C-H, C=N, and C=C.
In derivatives of quinoxaline, the IR spectra show characteristic bands that confirm their structural features. For example, in a hydrazinoquinoxaline derivative, strong bands at 3415, 3250, and 3146 cm⁻¹ are indicative of the HNNH₂ group. nih.gov In another derivative containing a morpholine (B109124) moiety, aliphatic C-H stretching vibrations are observed at 2925 and 2865 cm⁻¹. researchgate.net The presence of an azide (B81097) group in a tetrazolo[1,5-a]quinoxaline (B8696438) derivative is confirmed by a band at 2241 cm⁻¹. researchgate.net These specific vibrational frequencies are crucial for confirming the successful synthesis and purity of the target compounds.
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is an essential technique for determining the precise molecular weight and elemental composition of this compound derivatives. This information is critical for confirming the identity of newly synthesized compounds.
For this compound-2,3-dicarbonitrile, HRMS analysis using electrospray ionization (ESI) provided a calculated m/z value of 235.0732 for the [M+H]⁺ ion, which was in excellent agreement with the experimentally found value of 235.0732. beilstein-journals.org Similarly, for a more complex derivative, the calculated m/z for the [M+H]⁺ ion was 323.1045, with the found value being 323.1025. beilstein-journals.org These precise measurements provide strong evidence for the proposed molecular formulas.
HRMS Data for Selected this compound Derivatives
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| This compound-2,3-dicarbonitrile | ESI | 235.0732 | 235.0732 | beilstein-journals.org |
| Dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile | ESI | 323.1045 | 323.1025 | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize paramagnetic species, such as radicals, that may be formed from this compound derivatives. This is particularly relevant for understanding their behavior in photochemical or electrochemical processes.
Studies on 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have shown that upon UVA irradiation, these compounds can generate reactive oxygen species (ROS). beilstein-journals.org The EPR spin trapping technique has been used to monitor the formation of these radical species in situ. For example, the generation of superoxide (B77818) radical anions has been detected and quantified, providing insights into the photo-induced activation of molecular oxygen by the excited state of the quinoxaline derivative. beilstein-journals.orgresearchgate.net In some cases, the formation of carbon-centered radical intermediates has also been observed, suggesting complex photochemical reaction pathways. beilstein-journals.org The electrochemical reduction of certain quinoxaline derivatives has also been shown to produce radical anions, which can be characterized by their EPR spectra. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation and Packing Analysis
In a study of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a related derivative, single-crystal X-ray diffraction revealed significant structural details. nih.gov The central pyrrolo[2,3-b]quinoxaline ring system was found to be essentially planar, with a root-mean-square deviation of 0.039 Å. nih.gov This planarity is a key feature of the extended π-conjugated system. The attached phenyl rings, however, were not coplanar with the central core; the phenyl ring at one position formed an angle of 57.83(13)° and the other an angle of 63.63(13)° with the main ring system. nih.gov
Table 1: Selected Crystallographic Data for a Pyrrolo[2,3-b]quinoxaline Derivative This table presents data for Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a representative example.
| Parameter | Value | Reference |
| Formula | C₂₅H₁₈N₄O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Central Ring Planarity | r.m.s. deviation 0.039 Å | nih.gov |
| Dihedral Angle (Ring-Ph1) | 57.83(13)° | nih.gov |
| Dihedral Angle (Ring-Ph2) | 63.63(13)° | nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry, Determination of Redox Potentials)
Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for evaluating the electron-donating or -accepting properties of pyrazino[2,3-b]quinoxaline derivatives. These techniques provide information on redox potentials and the stability of the species formed upon reduction or oxidation.
The electrochemical behavior of quinoxaline derivatives has been extensively studied. The reduction of quinoxaline di-N-oxides and their parent quinoxalines in dimethylformamide (DMF) has been investigated, with a focus on the effect of various substituents on the reduction potentials and the reversibility of the electrochemical processes. umich.edumdpi.com For a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the first voltammetric wave, which is typically reversible or quasireversible, corresponds to the reduction of an N-oxide group to form a radical anion. mdpi.comresearchgate.net A second, irreversible reduction of the diazine ring is often observed at more negative potentials. mdpi.com The reduction process for some quinoxaline derivatives is characterized by a single-electron transfer of a radical nature. abechem.com
Substituents on the quinoxaline core have a predictable effect on the redox potentials. Electron-withdrawing groups generally facilitate reduction, leading to more positive reduction potentials, while electron-donating groups have the opposite effect. dtu.dk This trend allows for the fine-tuning of the electronic properties of these molecules for specific applications, such as in redox flow batteries or as electron-acceptor materials in organic electronics. dtu.dknih.gov For instance, in a study of differently-substituted quinoxalines, electron-withdrawing substituents were found to increase the redox potential. dtu.dk The HOMO and LUMO energy levels, which are critical for electronic applications, can be estimated from the onset potentials of oxidation and reduction waves in the cyclic voltammograms. nih.gov Computational studies have also been employed to predict electrochemical reduction potentials, showing a strong correlation with experimental data for many derivatives. researchgate.netresearchgate.net
Table 2: Electrochemical Data for Representative Quinoxaline Derivatives This table summarizes the redox behavior of selected compounds to illustrate the range of properties.
| Compound Type | Solvent/Electrolyte | Redox Process | Potential (V) vs. Ref. | Reversibility | Reference |
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | DMF | 1st Reduction (N-oxide) | -0.9 to -1.3 | Reversible/Quasi | mdpi.com |
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | DMF | 2nd Reduction (Diazine Ring) | -1.9 to -2.6 | Irreversible | mdpi.com |
| Substituted Quinoxalines | 0.1 M KOH/0.9 M KCl | Varied based on substituent | Not specified | Varied | dtu.dk |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Dichloromethane / TBAPF₆ | Onset of Reduction (Eonsetred) | -1.13 to -1.21 | Not specified | nih.gov |
Theoretical and Computational Investigations of 5,10 Dihydropyrazino 2,3 B Quinoxaline Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a principal method for investigating the properties of quinoxaline-based systems. scispace.comiiste.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311+G(d,p), are used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netias.ac.in These computational approaches allow for the study of ground-state and excited-state properties, providing a detailed understanding of the molecule's behavior. researchgate.net For instance, DFT has been used to study the ground state and quantum chemical parameters of quinoxaline (B1680401) derivatives, providing insights into their potential for various applications. researchgate.net Researchers have utilized DFT to optimize the geometry of related quinoxaline structures and to calculate various molecular properties. bhu.ac.in The B3LYP functional, in particular, has been widely used for its accuracy in predicting the properties of organic molecules. superfri.org Computational analyses starting with semi-empirical methods like MM2 for initial geometries, followed by DFT calculations at levels like B3LYP/6-31+G*, are standard procedures for obtaining reliable ground state geometries, energies, and orbital energies. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. For 5,10-dihydropyrazino[2,3-b]quinoxaline systems, understanding the arrangement and energies of electrons is crucial.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net
For quinoxaline derivatives, the HOMO and LUMO energies are calculated to predict their electronic and optical properties. researchgate.net The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. youtube.com These energies can be used to calculate various quantum chemical parameters that describe the reactivity of the molecule. researchgate.netresearchgate.net For example, in some 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO and LUMO energy levels were found to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net The conversion of dicyanopyrazinoquinoxalines to 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones leads to a modulation of the frontier molecular orbital energies. beilstein-journals.org
Below is a table summarizing representative HOMO, LUMO, and energy gap values for related quinoxaline compounds from computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoxaline researchgate.net | -0.198 | 0.165 | -0.36273 |
| Indolo[2,3-b]quinoxaline derivative 1 researchgate.net | -6.11 | -1.25 | 4.86 |
| Indolo[2,3-b]quinoxaline derivative 2 researchgate.net | -6.47 | -1.64 | 4.83 |
| 2,3-di(thiophen-2-yl)quinoxaline derivatives (general range) researchgate.net | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 |
Note: The values are dependent on the specific derivative and the computational method used.
The distribution of electron density within a molecule provides a map of its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Mulliken atomic charge analysis is a computational method used to determine the partial atomic charges, giving insight into the charge distribution across the molecule. bhu.ac.in For example, in a study of a chalcone (B49325) derivative, Mulliken population analysis revealed the most negative and positive carbon atoms, indicating their likely roles in chemical reactions. bhu.ac.in
The composition of the frontier molecular orbitals indicates which parts of the molecule are most involved in electronic transitions. researchgate.net For instance, in quinoxaline, the HOMO and LUMO are distributed across the entire molecule, indicating a delocalized π-system. researchgate.net In more complex derivatives, the HOMO and LUMO may be localized on different parts of the molecule, such as donor and acceptor moieties in a donor-acceptor system. researchgate.net This localization has significant implications for the molecule's charge transfer properties.
Spin State Energetics (e.g., Singlet, Triplet, Diradical States)
The study of different spin states, such as singlet, triplet, and diradical states, is important for understanding the photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) and spintronics. The energy difference between the singlet and triplet states is a key factor in determining whether a molecule will exhibit fluorescence or phosphorescence. Some phenothiazine (B1677639) derivatives, which share structural similarities with dihydropyrazine (B8608421) systems, have been shown to possess interesting phosphorescence properties due to the presence of d-pπ bonds that can influence spin-orbit coupling. mdpi.com Computational methods can be used to calculate the relative energies of these different spin states and predict their stability and interconversion pathways.
Molecular Geometry Optimization and Conformational Studies
The three-dimensional structure of a molecule is fundamental to its properties and interactions. Computational methods are used to find the most stable geometry (conformation) of a molecule by minimizing its energy. bhu.ac.in For flexible molecules, multiple low-energy conformations may exist, and conformational analysis is necessary to identify them. For instance, in some quinoxaline derivatives, DFT calculations have been used to predict the equilibrium conformation. ias.ac.in In a study of styryl derivatives of 1,10-phenanthroline, different rotamers were identified with varying helical shapes and intramolecular interactions, which in turn affected their electronic properties. nih.gov The planarity or non-planarity of the molecular structure, such as the "butterfly" structure of phenothiazine, can significantly impact intermolecular interactions like π-π stacking. mdpi.com
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, such as UV-Vis, IR, and NMR spectra. scispace.comias.ac.in Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can then be compared with experimental data to assign electronic transitions. scispace.comresearchgate.net For example, TD-DFT calculations have been used to investigate the theoretical UV spectra of quinoxalinone derivatives. scispace.com Similarly, calculated vibrational frequencies from DFT can be used to assign the peaks in experimental IR and Raman spectra. scispace.com Calculated NMR chemical shifts also generally show good agreement with experimental values, aiding in the structural elucidation of newly synthesized compounds. scispace.comias.ac.in
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Theoretical and computational studies have provided significant insights into the non-covalent interactions that govern the structure and properties of this compound and its derivatives. These investigations primarily focus on hydrogen bonding and π-π stacking, which are crucial in determining the solid-state packing, electronic properties, and potential applications of these materials.
The introduction of hydrogen-bonding capabilities into the pyrazinoquinoxaline framework has been a key area of research. For instance, the conversion of dicyanopyrazinoquinoxalines (DCPQs) to 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) introduces strong hydrogen-bonding interactions. beilstein-journals.orgnih.gov This transformation has been shown to modulate frontier molecular orbital energies, enhance crystallinity, and increase thermal stability. nih.gov The synergistic effect of π-π stacking and hydrogen bonding contributes to a more robust solid-state cohesive energy. nih.gov Single crystal X-ray diffraction studies of DPQD derivatives have confirmed the presence of pairwise hydrogen bonding in the solid state, leading to specific packing arrangements like the herringbone motif, which is promising for organic optoelectronic devices. nih.gov
Computational methods, such as Density Functional Theory (DFT), have been employed to analyze and quantify these intermolecular interactions. Frontier molecular orbital analysis and density of states calculations have been used to determine the electronic properties and reactivity of these systems. researchgate.net Hirshfeld surface analysis is another powerful tool used to explore and visualize the numerous intermolecular interactions that stabilize the supramolecular assembly. researchgate.netrsc.org
The nature of π-π stacking interactions in related heterocyclic systems has also been investigated in detail. Quantum chemical analyses have been performed to understand the effect of substituents on the stability of π-π stacking. mdpi.com These studies have shown that the stability of these interactions is influenced by electrostatic and dispersion forces. mdpi.com For instance, in dibenzo[f,h]furazano[3,4-b]quinoxalines, a related polycyclic system, strong intermolecular π-π stacking interactions with interfacial distances of approximately 3.3 Å have been observed, which is indicative of significant aromatic core interactions. researchgate.net
The following table summarizes key intermolecular interaction data from computational studies on this compound and related systems.
| Compound/System | Interaction Type | Method | Key Findings | Reference(s) |
| 1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) | Hydrogen Bonding, π-π Stacking | X-ray Diffraction, DFT | Pairwise hydrogen bonding and herringbone packing observed. Enhanced thermal stability due to synergistic interactions. | nih.gov |
| Quinoxaline-based Tetracarboxylic Acid HOFs | Hydrogen Bonding, π-π Stacking, C-H•••π | X-ray Diffraction | Formation of sql-topological 2D sheets via hydrogen-bonded carboxylic acid dimers (O•••O distance: 2.60–2.63 Å). | chemrxiv.orgosaka-u.ac.jp |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | π-π Stacking | X-ray Diffraction | Twisted slanting stacks with an interfacial distance of ~3.3 Å, indicating strong π-π interactions. | researchgate.net |
| Indole-based Anion Receptors with Pyrazino[2,3-g]quinoxaline (B3350192) Bridge | Hydrogen Bonding, π-π Stacking | X-ray Diffraction | Self-connected network and dimeric packing in the solid state. | nih.gov |
Computational Studies of Reaction Pathways and Transition States
Computational chemistry has been instrumental in elucidating the reaction mechanisms involving this compound and its derivatives. These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors influencing reactivity and product formation.
One of the key synthetic routes to functionalized pyrazinoquinoxalines involves the oxidation of the 5,10-dihydro precursor. For example, the synthesis of pyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile involves the oxidation of this compound-2,3-dicarbonitrile. beilstein-journals.org While the search results provide the synthetic scheme, detailed computational studies on the transition states of this specific oxidation reaction were not found.
However, computational studies on related heterocyclic systems offer insights into the types of reactions and analyses that are performed. For instance, the synthesis of quinoxalinophenazine derivatives from 2,3-dibromonaphthalene-1,4-dione and aryl-1,2-diamines has been investigated, with proposed mechanisms for the reaction pathways. researchgate.net
Furthermore, computational methods have been applied to study the synthesis of various quinoxaline derivatives. These studies often involve the investigation of reaction mechanisms, such as nucleophilic aromatic substitution and cyclization reactions. For example, the synthesis of 2-ethyl-3-(4-methylpiperazin-1-yl)quinoxaline involves a nucleophilic aromatic substitution of a chloroquinoxaline intermediate. nih.gov Computational modeling of such reactions can determine the activation energies and the structures of the transition states, providing a deeper understanding of the reaction kinetics and selectivity.
In a broader context, computational studies on enzyme-catalyzed reactions involving similar heterocyclic cores provide a framework for understanding reaction mechanisms. For example, a quantum mechanical cluster approach using density functional theory (DFT) was used to investigate the reaction mechanism and stereospecificity of dihydropyrimidinase, an enzyme that acts on a dihydro-heterocyclic ring. rsc.org This study modeled the active site and characterized the stationary points along the reaction coordinate, including the transition states for nucleophilic attack and ring opening. rsc.org Such an approach could be applied to understand enzymatic or catalytic reactions involving the this compound scaffold.
The following table summarizes findings from computational studies on reaction pathways relevant to the synthesis and reactivity of quinoxaline derivatives.
| Reaction | Computational Method | Key Findings | Reference(s) |
| Synthesis of Quinoxalinophenazine Derivatives | Mechanistic Proposal | Proposed nucleophilic substitution and cyclization pathways. | researchgate.net |
| Dihydropyrimidinase Catalysis | DFT (Quantum Mechanical Cluster) | Characterization of transition states for nucleophilic attack and concerted proton transfer/ring opening. | rsc.org |
| Synthesis of 2-Ethyl-3-(4-methylpiperazin-1-yl)quinoxaline | Synthetic Route Description | Multi-step synthesis involving ring formation and nucleophilic aromatic substitution. | nih.gov |
| Synthesis of Pyridoquinoxalines | Synthetic Route Description | Involves catalytic hydrogenation, nucleophilic substitution, and thermal cyclization. | researchgate.net |
| Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives | DFT (Thermodynamic and Kinetic Calculations) | Calculated the overall rate constant for radical scavenging activity. | rsc.org |
While direct computational studies on the reaction pathways and transition states specifically for the core this compound system are not extensively detailed in the provided search results, the methodologies and findings from related quinoxaline and heterocyclic systems demonstrate the power of computational chemistry in this area. Future work could focus on applying these computational techniques to model the oxidation, substitution, and cyclization reactions of this important heterocyclic scaffold.
Applications of 5,10 Dihydropyrazino 2,3 B Quinoxaline and Its Derivatives in Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Emitting Layers
Derivatives of pyrazino[2,3-b]quinoxaline are increasingly utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly as emitters and in emitting layers. benthamscience.comresearchgate.net Their versatile and tunable nature allows for the development of materials with specific emission colors and high efficiencies. nih.govchemrxiv.org
One area of focus is the development of thermally activated delayed fluorescence (TADF) materials. researchgate.netrsc.org TADF emitters are a promising next generation of materials for OLEDs. researchgate.netrsc.org For instance, three TADF compounds were created using 1,2,3,4-tetrahydrophenazine (B181566) as an acceptor and various donors, resulting in small singlet-triplet energy gaps. rsc.org OLEDs using these compounds as emitters achieved a maximum external quantum efficiency (EQE) of 15.3%. rsc.org
Another approach involves creating donor-acceptor-donor (D-A-D) architectures. A pyrazino[2,3-g]quinoxaline (B3350192) carbazole (B46965) derivative with this structure, PQC-12b, has been used as both a sole emissive material and as a guest in host materials for OLEDs. researchgate.net An OLED using CBP as a host with an optimized concentration of PQC-12b demonstrated a high external quantum efficiency of 8.0%. researchgate.net
Furthermore, derivatives like dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) have been designed as deep blue fluorescent materials. rsc.org The unsubstituted diBFQ and its related compound FPPhen show emission in the 424–445 nm range with high photoluminescence quantum yields (PLQYs) of approximately 70%. rsc.org A disubstituted derivative, dP-diBFQ, exhibits an even higher PLQY of 79.1%. rsc.org These scaffolds are considered promising for creating pure and deep blue emitting OLEDs. rsc.org
The development of new 1H-pyrazolo[3,4-b]quinoxaline derivatives with N,N-dialkylamino groups has also shown promise for bright green emission in OLEDs. Devices using these compounds as dopants have achieved efficiencies of 7.5–9.7 cd/A and emit in the 536–552 nm range.
Organic Semiconductors and Charge Transport Materials
The pyrazino[2,3-b]quinoxaline core is a key component in the design of organic semiconductors, which are fundamental to various organic electronic devices like organic field-effect transistors (OFETs). nih.govresearchgate.net These materials offer advantages such as flexibility and tunability compared to their inorganic counterparts. nih.gov
Derivatives of quinoxaline (B1680401) are particularly attractive as n-type semiconductors due to their electron-accepting properties. nih.govresearchgate.net For example, pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been used as a building block for π-conjugated polymer semiconductors. researchgate.net Copolymers of PQx with bithiophene have shown electron-dominant ambipolar transport with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Copolymers with thieno[3,2,-b]thiophene exhibited hole-dominant ambipolar transport with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net
The introduction of specific functional groups can further modulate the semiconductor properties. For instance, the combination of cyano groups with the electron-deficient pyrazinoquinoxaline core creates a highly electron-poor π-system, leading to n-type FET behavior, although with modest electron transport characteristics (μe = 1 × 10⁻⁸ to 3.6 × 10⁻⁶ cm²/Vs). beilstein-journals.orgbeilstein-journals.org
Furthermore, thin films of certain quinoxaline-based derivatives have demonstrated p-channel characteristics in OTFTs. researchgate.net One such compound showed hole mobilities as high as 2.6 × 10⁻⁵ cm²/Vs in a solution-processed device and 1.9 × 10⁻⁴ cm²/Vs in a vacuum-deposited device. researchgate.net
The development of materials like dibenzo[f,h]furazano[3,4-b]quinoxalines has also shown potential for hole-transport materials in thin-film devices, with hole mobilities in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov
Multifunctional Chemosensors
Derivatives of quinoxaline have been successfully designed and synthesized to act as multifunctional chemosensors for the detection of metal ions. benthamscience.comnih.gov These sensors can operate through colorimetric or fluorescence-based mechanisms.
A notable example is a quinoxaline-based sensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), which was developed for the dual detection of Fe³⁺ and Cu²⁺ ions. nih.gov The interaction of BMQ with Fe³⁺ results in a distinct color change from colorless to yellow, allowing for naked-eye detection. nih.gov This sensor was even able to detect iron in iron-overloaded plasma samples. nih.gov In the presence of Cu²⁺ ions, the sensor exhibits a "turn-off" fluorescence response, where the emission intensity is quenched. nih.gov
The design of fluorescent quinoxaline derivatives that can change their absorption and emission wavelengths in response to their environment, such as in the presence of protons, also points to their potential application in chemosensors. researchgate.net Electrospun fibers containing these quinoxaline colorants are being explored for various chemosensor applications. researchgate.net
Photoinitiators for Polymerization Processes
Quinoxaline derivatives have been identified as effective photoinitiators for polymerization processes, particularly under visible light. researchgate.net This is advantageous for energy-saving applications that utilize light-emitting diodes (LEDs). researchgate.net
Specifically, 5,12-dihydroquinoxalino[2,3-b]quinoxalines, also known as fluoflavins, have been shown to be effective in initiating the free radical polymerization (FRP) of monomers like tri(propylene glycol) diacrylate (TPGDA) when combined with a co-initiator such as N-methyldiethanolamine (MDEA). researchgate.net These fluoflavin-based systems can also induce the reductive decomposition of alkoxypyridinium salts, forming excellent two-component systems for initiating the FRP of trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. researchgate.net
Hydrogen-Bonding Materials for Advanced Optoelectronic Devices
Hydrogen bonding plays a crucial role in dictating the molecular ordering and electronic properties of organic semiconductors. beilstein-journals.orgbeilstein-journals.org The design of 5,10-dihydropyrazino[2,3-b]quinoxaline derivatives capable of hydrogen bonding has emerged as a strategy to create advanced materials for optoelectronic devices. beilstein-journals.orgbeilstein-journals.org
A key development in this area is the synthesis of 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs). beilstein-journals.orgbeilstein-journals.org These compounds are derived from dicyanopyrazinoquinoxalines (DCPQs) and possess hydrogen-bonding capabilities. beilstein-journals.orgbeilstein-journals.org This structural modification leads to modulated frontier molecular orbital energies, higher molar extinction coefficients, and enhanced crystallinity. beilstein-journals.org Single crystal X-ray diffraction has revealed that some DPQDs form a herringbone packing arrangement through pairwise hydrogen bonding, making them promising candidates for optoelectronic applications. beilstein-journals.org
The ability of hydrogen bonding to influence charge transport pathways and carrier mobilities is a significant advantage in the design of organic semiconductors. beilstein-journals.org Strong hydrogen bonding interactions can also modulate the energy levels of these materials, affecting the bandgap and charge injection/extraction processes. beilstein-journals.orgbeilstein-journals.org
Fluorescent Compounds and Novel Fluorophores
Derivatives of pyrazino[2,3-b]quinoxaline are a significant class of fluorescent compounds and novel fluorophores. researchgate.netrsc.org Their emission properties can be tuned by modifying their chemical structure, leading to applications in various fields, including materials science and biological imaging. researchgate.net
For instance, poly(quinoxaline-5,8-diyl)s with aromatic substituents exhibit strong fluorescence, with emission peaks in the blue-green region (450–520 nm) in both solution and solid-state films. researchgate.net The substitution of a fused 1,2,5-thiadiazole (B1195012) ring with a pyrazine (B50134) ring in related systems has been shown to cause a red shift of about 50 nm in the fluorescence spectra. researchgate.net
Furthermore, the synthesis of pyrazino[2,3-g]quinoxaline derivatives has produced blue and green fluorophores. researchgate.net By creating a series of these compounds, it is possible to achieve red-green-blue (RGB) fluorescent emission. researchgate.net The development of donor-acceptor-donor (D-A-D) type molecules based on a pyrazino[2,3-g]quinoxaline carbazole derivative has also resulted in materials with bright emission and positive solvatochromism. researchgate.net
Design of Building Blocks for Covalent Organic Frameworks (COFs)
The quinoxaline backbone has been utilized in the design of novel Covalent Organic Frameworks (COFs). nih.gov COFs are a class of porous crystalline polymers with ordered structures, making them suitable for applications such as membrane separations and catalysis.
A synthetic protocol has been developed to create highly ordered two-dimensional (2D) nanoporous COFs based on a quinoxaline framework. nih.gov A key feature of these quinoxaline-based COFs is the ability to undergo postsynthetic modification. nih.gov This allows for the introduction of two different chemical functionalities within the nanopores, including the possibility of layer-to-layer cross-linking. nih.gov Membranes fabricated from these new 2D-COFs have demonstrated highly selective separations, with performance being dramatically enhanced after cross-linking. nih.gov
A specific example of a building block for these materials is Dipyrazino[2,3-f:2′,3′-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, which is used in the synthesis of these advanced frameworks. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Properties of this compound Derivatives
| Compound/Derivative Class | Application Area | Key Research Finding |
| Pyrazino[2,3-g]quinoxaline Carbazole Derivative (PQC-12b) | Organic Light-Emitting Diodes (OLEDs) | Achieved an external quantum efficiency (EQE) of 8.0% in a CBP-hosted device. researchgate.net |
| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | Organic Light-Emitting Diodes (OLEDs) | Exhibits deep blue fluorescence with a high photoluminescence quantum yield (PLQY) of ~70%. rsc.org |
| 1H-Pyrazolo[3,4-b]quinoxaline Derivatives | Organic Light-Emitting Diodes (OLEDs) | Devices show bright green emission with efficiencies of 7.5–9.7 cd/A. |
| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) Copolymers | Organic Semiconductors | Copolymers with bithiophene show electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net |
| Quinoxaline-based Derivative | Organic Semiconductors | Showed p-channel characteristics with hole mobilities up to 1.9 × 10⁻⁴ cm²/Vs. researchgate.net |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Multifunctional Chemosensors | Enables colorimetric detection of Fe³⁺ and fluorescent turn-off sensing of Cu²⁺. nih.gov |
| 5,12-Dihydroquinoxalino[2,3-b]quinoxalines (Fluoflavins) | Photoinitiators | Effective in initiating free radical polymerization under visible light. researchgate.net |
| 1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) | Hydrogen-Bonding Materials | Exhibit enhanced crystallinity and form ordered structures through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org |
| Poly(quinoxaline-5,8-diyl)s | Fluorescent Compounds | Show strong blue-green fluorescence with emission peaks at 450–520 nm. researchgate.net |
| Quinoxaline-Based Covalent Organic Frameworks (COFs) | Covalent Organic Frameworks (COFs) | Enable postsynthetic modification and demonstrate highly selective membrane separations. nih.gov |
Future Research Directions and Emerging Opportunities for 5,10 Dihydropyrazino 2,3 B Quinoxaline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives, the core structure of 5,10-dihydropyrazino[2,3-b]quinoxaline, is an area of continuous interest for synthetic chemists. semanticscholar.org Future research will likely focus on the development of greener and more sustainable synthetic methods. semanticscholar.orgmdpi.com This includes the use of environmentally benign solvents like water and the utilization of reusable catalysts such as β-cyclodextrin. mdpi.com One such method involves the one-pot synthesis of indeno[1,2-b]quinoxaline derivatives from 2-indanones and o-phenylenediamines using β-cyclodextrin as a catalyst in water, which is a milder and less toxic approach compared to traditional methods. mdpi.com
Furthermore, solid-state synthesis catalyzed by β-cyclodextrin presents a potential green alternative for constructing the indeno[1,2-b]quinoxaline skeleton. mdpi.com Researchers are also exploring visible-light-induced reactions and homogeneous nickel-catalyzed syntheses under aerobic conditions as sustainable approaches. semanticscholar.org The development of methods that minimize waste, reduce energy consumption, and utilize renewable starting materials will be a key focus in the future.
Exploration of Advanced Derivatization Strategies for Tailored Properties
The functionalization of the this compound core is crucial for tuning its properties for specific applications. Advanced derivatization strategies will be a significant area of future research. This includes the introduction of various functional groups to modulate the electronic, optical, and biological properties of the molecule.
For instance, the incorporation of sulfonamide moieties into the quinoxaline framework has been shown to enhance therapeutic potential, leading to compounds with antibacterial, antifungal, and antitumor activities. mdpi.com Future work could explore the synthesis of a wider range of quinoxaline-linked sulfonamide hybrids to develop new therapeutic agents. mdpi.com Another area of interest is the synthesis of derivatives with specific substituents to create electron-poor π-systems, which are valuable in the development of organic electronic materials. beilstein-journals.org The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the molecule, impacting its performance in devices.
Deepening Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is essential for optimizing reaction conditions and designing new synthetic routes. Future research should focus on detailed mechanistic studies of key chemical transformations.
For example, understanding the tautomeric equilibria in derivatives like 2-ethoxycarbonylmethylene-3-oxo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline is crucial for controlling their structure and properties. rsc.org Spectroscopic techniques, such as NMR, can be employed to study these equilibria in solution. rsc.org Furthermore, investigating the mechanism of intramolecular cyclization reactions, such as those used to synthesize dibenzo[f,h]furazano[3,4-b]quinoxalines, can lead to the development of more efficient and selective synthetic methods. nih.gov
Integration of Multi-Modal Characterization with Advanced Computational Approaches
The combination of experimental characterization techniques with computational modeling is a powerful tool for understanding the structure-property relationships of this compound derivatives. Future research will benefit from the increased integration of these two approaches.
Computational studies, such as Density Functional Theory (DFT) calculations, can predict molecular geometries, electronic properties, and spectroscopic signatures, which can then be validated by experimental data. beilstein-journals.orgnih.gov For example, computations have been used to predict the low-lying LUMO levels of dicyanopyrazinoquinoxalines, providing insights into their potential as n-type materials. beilstein-journals.org The synergy between computational predictions and experimental results from techniques like UV-vis and NMR spectroscopy, and cyclic voltammetry will be instrumental in designing new molecules with desired properties. beilstein-journals.orgnih.gov
Expansion into New Functional Materials Applications and Device Architectures
The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a variety of functional materials applications. While some applications in organic electronics and as anolytes in redox flow batteries have been explored, there is significant room for expansion into new areas. nih.govnih.govnih.gov
Future research could focus on designing and synthesizing novel derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties through derivatization is a key advantage in this regard. For instance, the indolo[2,3-b]quinoxaline scaffold has shown promise for creating stable, low-reduction potential anolytes for nonaqueous redox flow batteries. nih.govnih.gov Further exploration of different derivatives could lead to even more efficient energy storage systems. nih.govnih.gov
Addressing Scalability and Industrial Relevance of Synthetic Routes
For any new material to have a real-world impact, its synthesis must be scalable and economically viable. A significant future challenge for the chemistry of this compound will be to develop synthetic routes that are amenable to large-scale production.
This will require moving away from laboratory-scale syntheses that use expensive reagents or require complex purification procedures. Research should focus on developing robust and efficient processes that can be implemented in an industrial setting. This includes optimizing reaction conditions, exploring continuous flow chemistry, and identifying cost-effective starting materials. The development of scalable synthetic routes will be crucial for translating the promising properties of these compounds into practical applications.
Q & A
Q. What are the established synthetic pathways for 5,10-Dihydropyrazino[2,3-b]quinoxaline and its derivatives?
Synthesis typically involves condensation reactions or catalytic coupling. For example:
- Acid-catalyzed condensation : Reacting o-phenylenediamine with ketones or aldehydes in acidic media (e.g., acetic acid or HCl) yields quinoxaline cores .
- Pd-catalyzed cross-coupling : Using 2,3-dichloroquinoxaline as a precursor, Suzuki or Buchwald-Hartwig couplings introduce aryl/alkyl groups .
- Multi-step functionalization : Post-synthetic modifications (e.g., bromination, alkylation) enable tailored substituents. For instance, bromine substituents enhance optoelectronic properties or bioactivity .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
- X-ray crystallography for absolute configuration determination, as demonstrated for indoloquinoxaline derivatives .
- Mass spectrometry (HRMS) and elemental analysis to verify purity and molecular formula.
Advanced Research Questions
Q. How do substituents influence the photophysical properties of this compound derivatives?
Substituents modulate HOMO/LUMO levels and band gaps:
- Electron-withdrawing groups (e.g., Br, NO₂) lower LUMO levels, enhancing electron transport in OLEDs .
- Donor-acceptor systems : Incorporating triphenylamine or carbazole donors improves charge separation in photovoltaic applications .
- Methods : UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry are critical for evaluating these effects .
Q. What methodologies are used to study DNA interaction mechanisms?
- UV-Vis titration : Hypochromism and redshift in absorption spectra indicate intercalation .
- Fluorescence quenching : Competitive binding assays with ethidium bromide quantify affinity .
- Viscosity measurements : Increased DNA viscosity confirms intercalative binding .
- Molecular docking : Computational models predict binding modes and affinity to specific DNA sequences (e.g., AT-rich regions) .
Q. How can computational methods predict the antioxidant activity of this compound derivatives?
- DFT calculations : Determine bond dissociation enthalpy (BDE) and ionization potential (IP) to assess radical scavenging potential .
- Molecular dynamics : Simulate interactions with reactive oxygen species (ROS) in lipid bilayers .
- ADMET profiling : Predict bioavailability and toxicity using tools like SwissADME .
Q. How should researchers address contradictory cytotoxicity data across studies?
Contradictions may arise from:
Q. What structural modifications enhance bioactivity in this compound derivatives?
| Substituent | Position | Effect | Reference |
|---|---|---|---|
| Bromine | 9 | ↑ DNA intercalation, ↑ cytotoxicity | |
| Butyl | 6 | ↑ Lipophilicity, ↑ membrane permeability | |
| Methoxy | 4 | ↓ HOMO-LUMO gap, ↑ OLED efficiency |
Q. What strategies optimize this compound for optoelectronic applications?
Q. How is antioxidant activity experimentally validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
